8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
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Overview
Description
8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzazepine class, characterized by a fused benzene and azepine ring system, and is further modified with chloro, iodo, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzazepine Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenylethylamine, under acidic or basic conditions to form the benzazepine ring.
Introduction of the Chloro and Iodo Groups: Halogenation reactions are employed to introduce the chloro and iodo substituents. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination and iodine monochloride (ICl) for iodination.
Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Dehalogenated compounds, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-5-(4-bromophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- 8-Chloro-5-(4-fluorophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- 8-Chloro-5-(4-methylphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Uniqueness
The presence of the iodo group in 8-Chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol distinguishes it from other similar compounds. The iodo substituent can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for specific applications in research and industry.
Properties
IUPAC Name |
8-chloro-5-(4-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEBAZSWFKLMDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)I)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923523 |
Source
|
Record name | 8-Chloro-5-(4-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120685-95-2 |
Source
|
Record name | 7-Chloro-8-hydroxy-1-(4'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120685952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-5-(4-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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